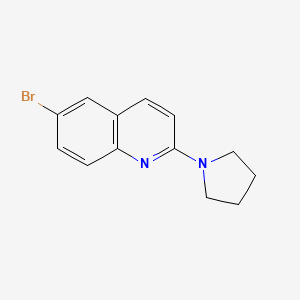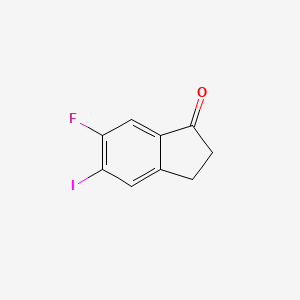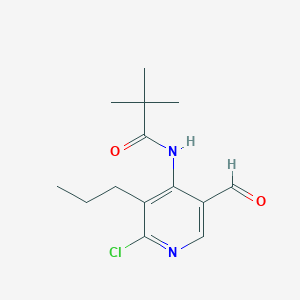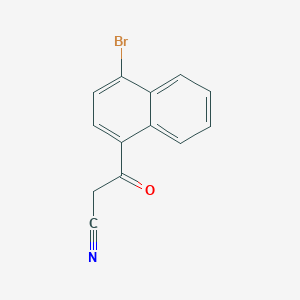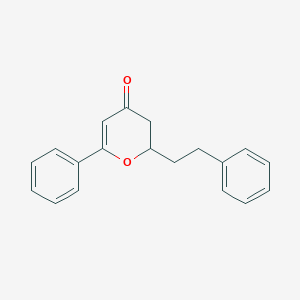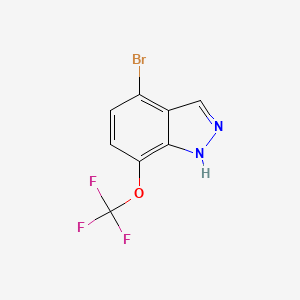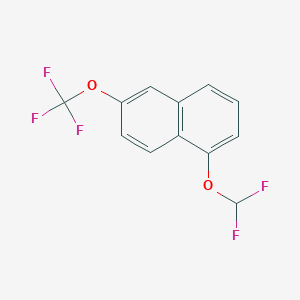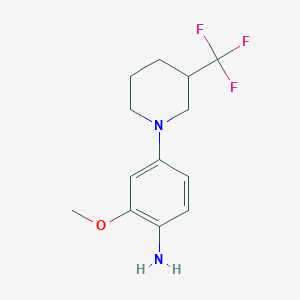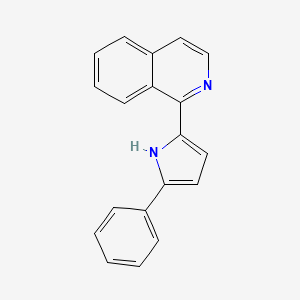
1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline is a heterocyclic compound that features both pyrrole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-2-(1H-pyrrol-2-yl)ethanone with isoquinoline in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
1-Phenylisoquinoline: Similar structure but lacks the pyrrole ring.
5-Phenyl-1H-pyrrole-2-carbaldehyde: Similar structure but lacks the isoquinoline ring.
Uniqueness: 1-(5-Phenyl-1h-pyrrol-2-yl)isoquinoline is unique due to the presence of both pyrrole and isoquinoline rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
13226-09-0 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-(5-phenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-7-15(8-3-1)17-10-11-18(21-17)19-16-9-5-4-6-14(16)12-13-20-19/h1-13,21H |
InChI Key |
IZYDUNMNHULGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)


